

Brousochalcone A: A Comprehensive Technical Review of its Bioactivities and Mechanisms of Action

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Compound of Interest

Compound Name: Brousochalcone A

Cat. No.: B1235237

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Introduction

Brousochalcone A is a prenylated chalcone isolated from the traditional medicinal plant *Broussonetia papyrifera*, commonly known as paper mulberry.[1][2][3][4][5] Chalcones, a subclass of flavonoids, are recognized for their diverse pharmacological properties, and **Brousochalcone A** has emerged as a compound of significant interest due to its potent antioxidant, anti-inflammatory, and anticancer activities.[4][6] This technical guide provides an in-depth review of the existing literature on **Brousochalcone A**, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols.

Core Biological Activities

Brousochalcone A exhibits a range of biological effects, primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, cell survival, and proliferation.

Antioxidant Activity

Brousochalcone A is a powerful antioxidant.[5][6] It demonstrates potent free radical scavenging activity, as evidenced by its ability to inhibit iron-induced lipid peroxidation and

scavenge diphenyl-2-picrylhydrazyl (DPPH) radicals.[5] Its antioxidant capacity is comparable to that of butylated hydroxytoluene (BHT), a common synthetic antioxidant.[5]

Anti-inflammatory Effects

The anti-inflammatory properties of **Brousochalcone A** are well-documented. It effectively suppresses the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophages.[4][5] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression via the modulation of the NF- κ B signaling pathway.[4][5]

Anticancer Properties

Brousochalcone A has demonstrated significant cytotoxic effects against various cancer cell lines, including colon, liver, and renal cancer cells.[1][2][3] Its anticancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as FOXO3 and β -catenin.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of **Brousochalcone A**.

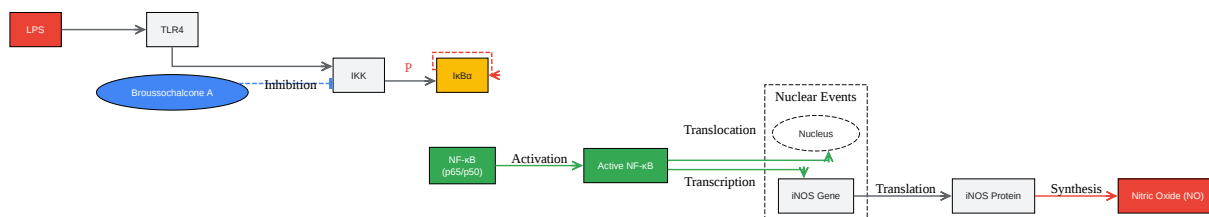
Activity	Assay	Cell Line/System	IC50 Value	Reference
Antioxidant	Iron-induced lipid peroxidation	Rat brain homogenate	0.63 ± 0.03 µM	[5]
Antioxidant	DPPH radical scavenging	-	IC0.200: 7.6 ± 0.8 µM	[5]
Anti-inflammatory	Nitric oxide (NO) production	LPS-activated macrophages	11.3 µM	[5]
Anticancer	Cytotoxicity	Pancreatic cancer cells (Panc-1)	21.10 µM (48h)	[5]
Anticancer	Cytotoxicity	Pancreatic cancer cells (MiaPaCa-2)	27.20 µM (48h)	
Enzyme Inhibition	Xanthine Oxidase	-	2.21 µM	[6]

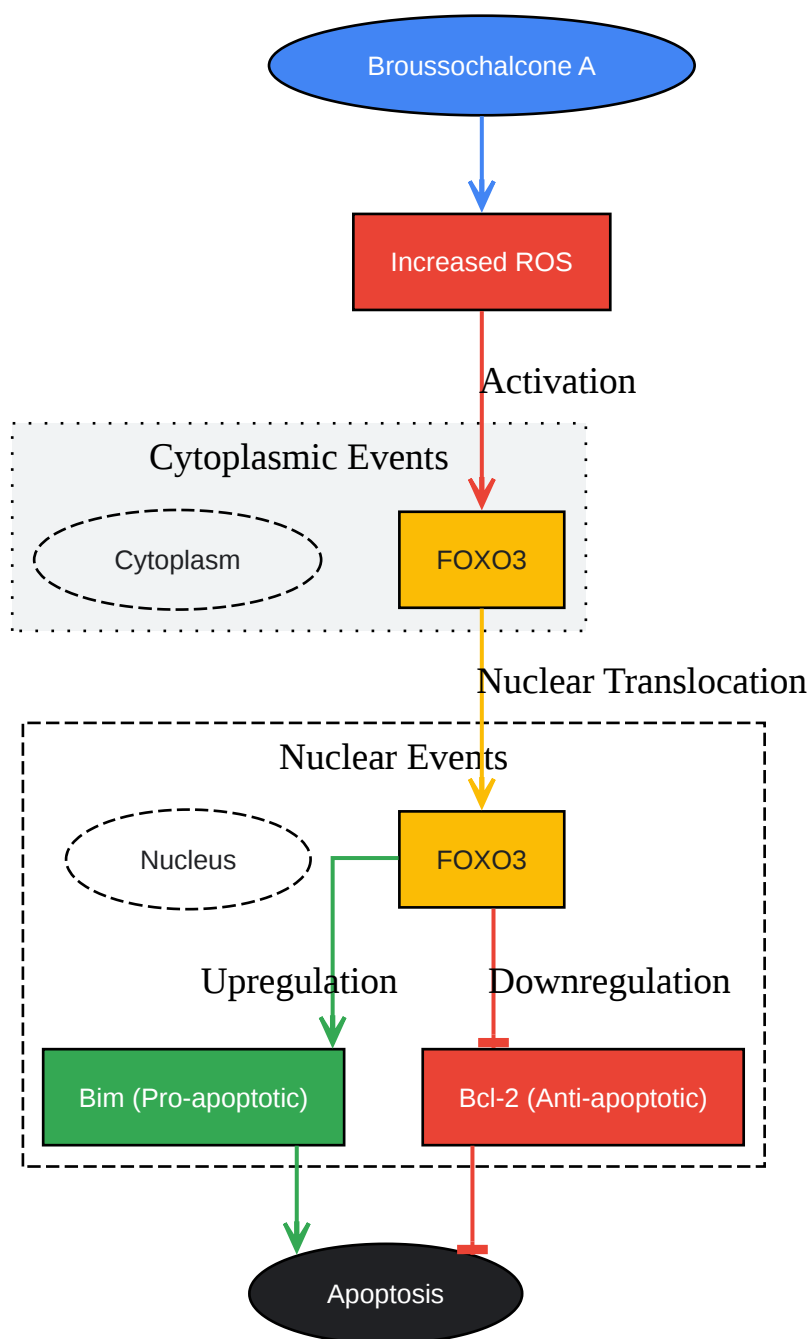
Signaling Pathways Modulated by Brousochalcone A

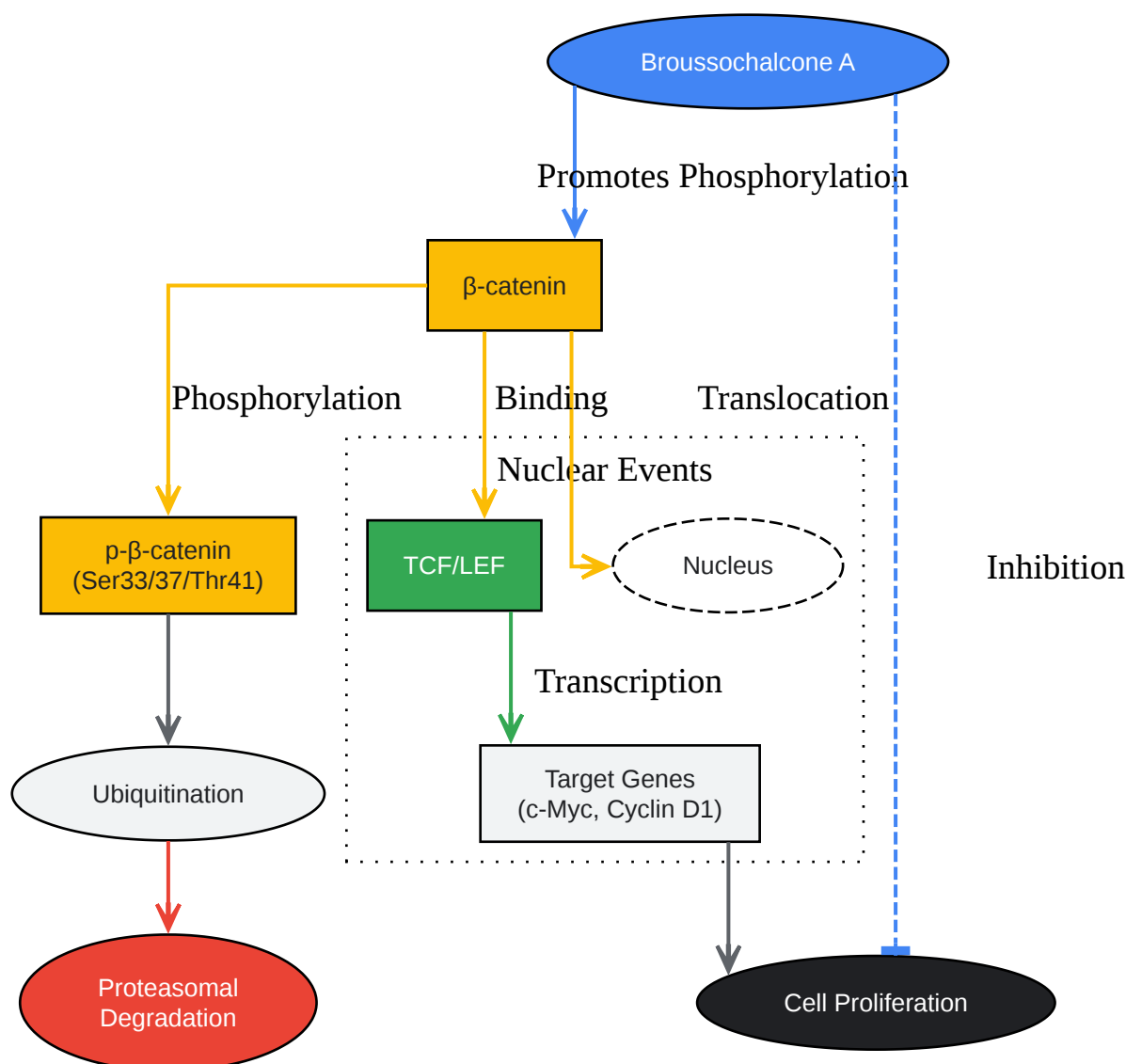
Brousochalcone A exerts its biological effects by targeting several key signaling pathways.

NF-κB Signaling Pathway

In response to inflammatory stimuli like LPS, **Brousochalcone A** inhibits the phosphorylation and subsequent degradation of IκBα.[4][5] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory genes such as iNOS.[4][5][7]







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